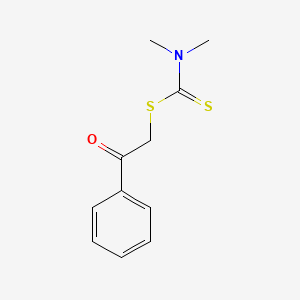

2-Oxo-2-phenylethyl dimethylcarbamodithioate

Description

Properties

IUPAC Name |

phenacyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS2/c1-12(2)11(14)15-8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVOYKMVESKNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285561 | |

| Record name | 2-oxo-2-phenylethyl dimethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23839-34-1 | |

| Record name | NSC42300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-2-phenylethyl dimethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxo 2 Phenylethyl Dimethylcarbamodithioate and Its Structural Analogues

Direct Synthetic Pathways for the Core Structure

The synthesis of the 2-oxo-2-phenylethyl dimethylcarbamodithioate core structure is primarily achieved through direct and efficient pathways that capitalize on the fundamental reactivity of dithiocarbamates.

Base-Promoted Reaction Architectures for Dithiocarbamate (B8719985) Formation

The most common and highly efficient method for synthesizing S-alkyl dithiocarbamates is a one-pot, three-component reaction. organic-chemistry.org This process involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This salt then acts as a nucleophile, attacking an alkyl halide to yield the final product. organic-chemistry.org

For the specific synthesis of 2-oxo-2-phenylethyl dimethylcarbamodithioate, the reaction proceeds as follows:

Formation of the Dithiocarbamate Salt: Dimethylamine reacts with carbon disulfide (CS₂), typically in the presence of a base like potassium carbonate (K₂CO₃) or an alkali hydroxide (B78521). The base deprotonates the intermediate dithiocarbamic acid, forming the dimethylcarbamodithioate anion.

S-Alkylation: The resulting nucleophilic dithiocarbamate anion is then alkylated by a phenacyl halide, such as 2-bromo-1-phenylethan-1-one. The sulfur atom attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide and forming the C-S bond, which results in the final product. nih.govnih.gov

This reaction is often carried out under solvent-free conditions or in green reaction media like deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), enhancing its environmental friendliness and efficiency. organic-chemistry.orgrsc.org The absence of a catalyst is a key advantage, simplifying the procedure and purification process. organic-chemistry.org

Precursor Chemistry and Strategic Functionalization

The primary precursors for the synthesis of 2-oxo-2-phenylethyl dimethylcarbamodithioate are readily available:

Dimethylamine: A common secondary amine.

Carbon Disulfide (CS₂): A key reagent for the formation of the dithiocarbamate moiety.

2-Bromo-1-phenylethan-1-one (Phenacyl Bromide): A reactive α-haloketone that serves as the electrophile. It is a versatile intermediate used in the synthesis of various heterocyclic compounds. researchgate.net

Strategic functionalization to produce structural analogues is achieved by modifying the precursors. Varying the amine (e.g., using diethylamine (B46881) or piperazine) or the phenacyl halide (e.g., using substituted phenacyl bromides) allows for the creation of a diverse library of related compounds. This flexibility is crucial for developing molecules with tailored properties.

Derivatization Strategies and Hybrid Compound Synthesis

The dithiocarbamate moiety can be incorporated into larger, more complex molecules, creating hybrid compounds with potentially enhanced biological or material properties.

Integration into Complex Heterocyclic Systems (e.g., Indole (B1671886) and Piperazine (B1678402) Conjugates)

The core dithiocarbamate structure has been successfully integrated into various heterocyclic systems, notably indoles and piperazines.

Indole Conjugates: A base-promoted method has been developed for the chemoselective introduction of dithiocarbamate groups onto the nitrogen atom of indoles. nih.gov This is achieved by reacting the indole with bis(dialkylaminethiocarbonyl) disulfides in the presence of a strong base like potassium tert-butoxide (t-BuOK) at room temperature. This N-S bond formation strategy yields novel indole-dithiocarbamate compounds. nih.govmdpi.com

Piperazine Conjugates: Piperazine-based dithiocarbamates are synthesized through various methods. One approach involves the reaction of monosubstituted piperazines with N-phenylacetamides and carbon disulfide. semanticscholar.org Another powerful strategy is a multicomponent reaction where secondary amines, CS₂, and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) react in one pot to produce dithiocarbamate-containing piperazines in good to high yields. nih.gov These methods allow for the creation of complex structures bridging the piperazine and dithiocarbamate motifs. iosrjournals.orgresearchgate.netresearchgate.net

| Precursors | Reaction Conditions | Heterocyclic System | Yield |

| Indole, bis(dimethylaminethiocarbonyl)disulfide | t-BuOK, Room Temperature | Indole | Moderate to Excellent nih.gov |

| Secondary amine, CS₂, DABCO salt | K₂CO₃, THF, 90 °C | Piperazine | Good to High nih.gov |

| Monosubstituted piperazine, N-phenylacetamide, CS₂ | AcONa, MeOH, 70 °C | Piperazine | 55-65% semanticscholar.org |

Multicomponent Reaction Approaches for Advanced Molecular Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, maximizing atom and step economy. researchgate.net Several MCRs have been developed for the synthesis of advanced dithiocarbamate scaffolds.

One such approach involves the reaction of amines, CS₂, and Michael acceptors under solvent-free conditions at room temperature to yield functionalized dithiocarbamates. organic-chemistry.org More advanced MCRs can lead to the formation of heterocyclic structures like β-keto dithiocarbamates or thiazolidine-2-thiones, depending on the choice of reactants and conditions. organic-chemistry.org Catalyst- and solvent-free procedures have also been reported for the synthesis of dithiocarbamates from amines, CS₂, and vinyl sulfones/sulfoxides, offering a green approach to novel structures. rsc.org Furthermore, visible-light-induced photocatalytic three-component reactions provide a mild and efficient pathway for dithiocarbamate synthesis without the need for catalysts or additives. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

| Amine | CS₂ | Alkyl Halide | Solvent-free, Catalyst-free | S-Alkyl Dithiocarbamate organic-chemistry.org |

| Amine | CS₂ | Vinyl Sulfone | Catalyst-free, Solvent-free | Functionalized Dithiocarbamate rsc.org |

| Secondary Amine | CS₂ | DABCO Salt | K₂CO₃, 90 °C | Piperazine Dithiocarbamate nih.gov |

| Alkyl Halide | CS₂ | Amine | Visible Light, Catalyst-free | Sulfonyl Dithiocarbamate rsc.org |

Considerations for Reaction Efficiency and Selectivity in Synthesis

Achieving high efficiency and selectivity is paramount in the synthesis of 2-oxo-2-phenylethyl dimethylcarbamodithioate and its analogues. Key factors influencing the reaction outcome include the choice of base, solvent, temperature, and the nature of the substrates.

Base and Solvent: The selection of the base and solvent system is critical. While strong bases like t-BuOK are effective for N-S bond formation in indole conjugates, milder bases like K₂CO₃ are sufficient for standard S-alkylation reactions. nih.govnih.gov The use of green solvents like PEG or DES, or even solvent-free conditions, can significantly improve the reaction efficiency and environmental impact. rsc.org

Reaction Conditions: Many modern protocols for dithiocarbamate synthesis operate under mild conditions, such as room temperature and the absence of a catalyst, which minimizes side reactions and simplifies purification. organic-chemistry.org However, certain multicomponent reactions may require elevated temperatures to proceed efficiently. nih.gov

Substrate Scope: The versatility of these synthetic methods allows for a wide substrate scope. Various primary and secondary amines, as well as a broad range of electrophiles (alkyl halides, Michael acceptors), can be employed, demonstrating high functional group tolerance. organic-chemistry.orgacs.org This adaptability is essential for creating diverse libraries of dithiocarbamate derivatives for further research.

Reaction Mechanisms and Chemical Transformations Involving 2 Oxo 2 Phenylethyl Dimethylcarbamodithioate

Mechanistic Elucidation of Synthetic Formation Pathways

The synthesis of 2-oxo-2-phenylethyl dimethylcarbamodithioate and its analogs is typically achieved through a nucleophilic substitution reaction. The process commences with the formation of the dimethylcarbamodithioate anion, a potent nucleophile. This is generated from the reaction of a secondary amine (dimethylamine) with carbon disulfide, often in the presence of a base. rsc.orgnih.gov

The subsequent and key step involves the reaction of this nucleophilic anion with an electrophilic substrate, 2-bromo-1-phenylethanone (also known as phenacyl bromide). nih.govsemanticscholar.orgchegg.com The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the dimethylcarbamodithioate anion attacks the methylene (B1212753) carbon of 2-bromo-1-phenylethanone, which bears the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of the sulfur-carbon bond, yielding the final product. libretexts.org This synthetic strategy is a common and efficient method for creating phenacyl esters from various nucleophiles. researchgate.netresearchgate.net

Plausible Synthetic Mechanism:

Formation of Nucleophile: Dimethylamine reacts with carbon disulfide to form dimethylcarbamodithioic acid, which is then deprotonated by a base to yield the nucleophilic dimethylcarbamodithioate anion.

Nucleophilic Attack: The sulfur atom of the dimethylcarbamodithioate anion performs a backside attack on the carbon atom bonded to the bromine in 2-bromo-1-phenylethanone.

Transition State: A trigonal bipyramidal transition state is formed where the sulfur-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Product Formation: The bromide ion is expelled, and the final product, 2-oxo-2-phenylethyl dimethylcarbamodithioate, is formed with an inversion of configuration if the electrophilic carbon were chiral.

Reactivity Profiles of the Carbamodithioate Functional Group

The carbamodithioate (S2CNR2) functional group is a versatile and highly reactive moiety, largely due to the presence of sulfur atoms and the delocalization of electrons across the N-C-S2 core. ingentaconnect.com

The carbamodithioate group exhibits dual reactivity. The two sulfur atoms possess lone pairs of electrons, rendering them strongly nucleophilic. nih.gov This nucleophilicity is central to its role in the synthesis of the title compound and its ability to coordinate with metals.

Dithiocarbamates are well-established as exceptional ligands in coordination chemistry due to their strong chelating ability. nih.gov They typically bind to metal ions through the two sulfur atoms, forming a stable four-membered ring. This bidentate coordination mode is common, though monodentate binding through a single sulfur atom is also known. ingentaconnect.comnih.gov

A key feature of dithiocarbamate (B8719985) ligands is their ability to stabilize a wide range of metal oxidation states. ingentaconnect.com This is attributed to the soft nature of the sulfur donor atoms and the electronic flexibility of the ligand, which can accommodate both high- and low-valent metal centers. Consequently, metal-dithiocarbamate complexes often exhibit rich electrochemical behavior. ingentaconnect.com

Transformations and Cleavage Reactions of the 2-Oxo-2-phenylethyl Moiety

The 2-oxo-2-phenylethyl group, often referred to as a phenacyl group, functions as a protecting group for carboxylic acids and, in this case, carbodithioic acid. The ester-like linkage (S-CH2) is susceptible to cleavage under various conditions.

Cleavage of phenacyl esters can be achieved through nucleophilic attack on the methylene group adjacent to the carbonyl function. tandfonline.com Reagents such as sodium hydrogen telluride have been shown to be effective for this dealkylation. tandfonline.com Other methods for ester cleavage, such as hydrolysis or reductive procedures, could potentially be applied, leading to the formation of dimethylcarbamodithioic acid and 2-hydroxyacetophenone (B1195853) derivatives. organic-chemistry.org The carbonyl group itself can undergo typical reactions, such as reduction to an alcohol or participation in condensation reactions via its enolate form. Photocleavage is another known transformation for phenacyl esters, which can proceed through a radical chain mechanism. nih.gov

Radical Processes and Redox Chemistry

The dithiocarbamate ligand is redox-active. It can undergo a one-electron oxidation to form a thiuram disulfide, which involves the formation of a sulfur-sulfur bond between two ligand molecules. ingentaconnect.comnih.gov This process is often reversible. When coordinated to a metal, the redox chemistry can be complex, with oxidation or reduction potentially occurring at either the metal center or the ligand itself. rsc.org

Studies on tungsten-dithiocarbamate complexes have shown that these ligands can participate in electron-transfer reactions, acting as electron donors rather than hydride donors in certain contexts. nih.gov The redox potential of the metal-ligand complex is finely tuned by the electronic properties of the dithiocarbamate. Radical-promoted reactions involving related structures suggest that the 2-oxo-2-phenylethyl moiety can also participate in radical processes, such as annulation reactions initiated by acyl radicals. acs.org

Base-Catalyzed Rearrangements and Conversions (e.g., to Dispirocyclopentanebisoxindoles)

Derivatives of 2-oxo-2-phenylethyl dimethylcarbamodithioate have been shown to undergo remarkable base-catalyzed rearrangements to form complex heterocyclic structures. Specifically, oxoindolin-carbamodithioate hybrids can be converted into dispirocyclopentanebisoxindoles in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov

The proposed mechanism for this transformation is a domino reaction sequence. nih.govresearchgate.net It is initiated by the base, which promotes a series of reactions including condensation, a Michael addition, and finally an intramolecular cyclization. nih.govacs.org This cascade of events efficiently builds the complex dispirocyclic scaffold from the relatively simple carbamodithioate precursor, highlighting the synthetic utility of this class of compounds in constructing architecturally complex molecules. nih.gov

Despite a comprehensive search for empirical data, detailed spectroscopic and crystallographic information specifically for the compound 2-Oxo-2-phenylethyl dimethylcarbamodithioate is not available in the public domain through the conducted searches. While research exists for structurally related compounds, such as other phenacyl esters or different dithiocarbamate derivatives, the strict requirement to focus solely on 2-Oxo-2-phenylethyl dimethylcarbamodithioate prevents the inclusion of data from these analogs.

Generating scientifically accurate content for the requested sections requires access to specific experimental results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography performed directly on this compound. Without published spectra and crystallographic information files (CIFs), a detailed analysis of its molecular connectivity, vibrational modes, fragmentation patterns, and solid-state structure is not possible.

Therefore, the following article cannot be generated with the required detailed research findings and data tables as per the user's instructions. Factual and specific data for 2-Oxo-2-phenylethyl dimethylcarbamodithioate is necessary to populate the outlined sections accurately.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), would elucidate the electronic structure and predict the reactivity of 2-Oxo-2-phenylethyl dimethylcarbamodithioate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For 2-Oxo-2-phenylethyl dimethylcarbamodithioate, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack and provide insights into its kinetic stability.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as specific data for 2-Oxo-2-phenylethyl dimethylcarbamodithioate is not currently available in the public domain.

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 2-Oxo-2-phenylethyl dimethylcarbamodithioate, an MEP map would highlight the reactive centers, such as the oxygen and sulfur atoms.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation). This analysis for 2-Oxo-2-phenylethyl dimethylcarbamodithioate would offer insights into the stability arising from intramolecular charge transfer and the nature of its chemical bonds.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies and electronic transitions, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving 2-Oxo-2-phenylethyl dimethylcarbamodithioate. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This would be particularly useful for understanding its synthesis and degradation pathways.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with significant NLO properties have potential applications in optoelectronics. Computational chemistry can predict NLO properties, such as the first hyperpolarizability (β). For 2-Oxo-2-phenylethyl dimethylcarbamodithioate, these calculations would involve determining the molecular dipole moment (μ) and hyperpolarizability to assess its potential as an NLO material.

A hypothetical data table for NLO properties would be structured as follows:

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| First Hyperpolarizability (β) | Data not available |

This table is for illustrative purposes only, as specific data for 2-Oxo-2-phenylethyl dimethylcarbamodithioate is not currently available in the public domain.

Applications in Chemical Biology and Advanced Synthetic Methodologies

Utility as Precursors and Intermediates in Complex Organic Synthesis

The phenacyl moiety is a valuable building block in synthetic organic chemistry. researchgate.net Compounds containing the 2-oxo-2-phenylethyl group, such as phenacyl bromides and sulfonium salts, serve as versatile precursors for the synthesis of more complex molecules. researchgate.netnih.govresearchgate.net For instance, 2-bromo-1-phenylethanone is a common starting material used to introduce the phenacyl group into various structures. researchgate.netresearchgate.net

The reactivity of the α-carbon to the carbonyl group and the carbonyl group itself allows for a wide range of chemical transformations. These intermediates are utilized in the synthesis of various heterocyclic compounds, including oxazoles, imidazoles, and benzoxazepines. researchgate.net The synthesis of phenacyl derivatives often involves the reaction of a corresponding acid with phenacyl bromide. researchgate.net Furthermore, dimethylphenacylsulfonium salts have been employed as photoinitiators in cationic polymerization and in the synthesis of novel fluorophores. nih.gov This highlights the role of the 2-oxo-2-phenylethyl scaffold as a key intermediate in the construction of diverse and functionally rich organic molecules.

Exploration as Photoremovable Protecting Groups (PPGs) based on the Phenacyl Substructure

A significant area of application for phenacyl-containing compounds is their use as photoremovable protecting groups (PPGs), also known as photocages. mdpi.com PPGs are chemical moieties that can be attached to a molecule to temporarily inactivate its function. mdpi.com The function can be restored on-demand by irradiation with light, which cleaves the PPG. mdpi.com This process offers high spatiotemporal control, as light can be precisely directed in terms of location, duration, and intensity. wikipedia.org

The phenacyl group is a classic example of a carbonyl-based PPG. wikipedia.org Its utility stems from the ability of the phenacyl skeleton to undergo photodeprotection under specific light conditions. wikipedia.org This property is valuable in multi-step organic syntheses and in biological systems where the use of chemical reagents for deprotection is undesirable. wikipedia.org The general mechanism allows for the protection of a range of functional groups, including carboxylates, phosphates, sulfonates, and carbamates. wikipedia.orgnih.gov

Several modifications to the basic phenacyl structure have been developed to fine-tune its properties, such as shifting the absorption wavelength towards the visible region to minimize potential damage to biological samples. nih.govnih.gov For example, the introduction of a hydroxyl group at the ortho-position (o-hydroxyphenacyl) or para-position (p-hydroxyphenacyl) can alter the photochemical properties. nih.govnih.gov The p-hydroxyphenacyl (pHP) group, in particular, has been noted for its fast and efficient release of substrates. nih.govnih.gov

| Property | Description | Reference |

| PPG Type | Carbonyl-based, Phenacyl Substructure | wikipedia.org |

| Mechanism | Photodeprotection upon light irradiation | wikipedia.org |

| Protected Groups | Carboxylates, Phosphates, Sulfonates, Carbamates | wikipedia.orgnih.gov |

| Control | High spatial and temporal control via light | wikipedia.org |

| Modifications | Hydroxylated derivatives (e.g., pHP) for altered properties | nih.govnih.gov |

Research into their Function as Protecting Groups for Amines and Carboxylic Acids

The phenacyl group has been extensively investigated for the protection of key functional groups in organic synthesis, notably carboxylic acids and amines.

Carboxylic Acids: Carboxylic acids are often protected to prevent their acidic proton from interfering with base-catalyzed reactions or to block nucleophilic attack at the carbonyl carbon. ddugu.ac.in Phenacyl esters are well-established as photoremovable protecting groups for carboxylic acids. researchgate.net The ester linkage can be cleaved by photolysis, regenerating the free carboxylic acid under neutral conditions, which is advantageous for sensitive substrates. wikipedia.org This "traceless" removal process avoids the need for harsh chemical reagents. wikipedia.org

Amines: Protecting amine functionality is crucial in many synthetic endeavors, particularly in peptide synthesis. masterorganicchemistry.comresearchgate.net Phenacyl groups are used to protect amines, typically through the formation of a carbamate linkage. nih.govnih.govrsc.org Carbamates are generally stable and render the amine nitrogen non-nucleophilic. masterorganicchemistry.com The 2-oxo-2-phenylethyl moiety can be incorporated to form a photolabile carbamate, allowing for the controlled deprotection of the amine using light. nih.govnih.gov Research on compounds like 2,5-dimethylphenacyl carbamates has demonstrated the release of free amines and amino acids upon irradiation. rsc.org While the specific research on 2-Oxo-2-phenylethyl dimethylcarbamodithioate is less documented, the established reactivity of the phenacyl group with carbamates suggests its potential for similar applications in amine protection. nih.govnih.gov

| Functional Group | Protected Form | Deprotection Method | Key Advantage |

| Carboxylic Acid | Phenacyl Ester | Photolysis | Traceless removal under neutral conditions |

| Amine | Phenacyl Carbamate | Photolysis | Spatiotemporal control of amine release |

Development of Molecular Probes for Biochemical Investigations

The ability of phenacyl-based PPGs to release bioactive molecules with high precision has made them valuable tools in chemical biology and for the development of molecular probes. nih.govsemanticscholar.org By "caging" a biologically active substrate with a phenacyl group, its activity can be switched on at a specific time and location within a biological system by applying light. mdpi.com

This strategy is particularly useful for studying dynamic biological processes that occur on very fast timescales, such as neurotransmission or enzyme catalysis. nih.govsemanticscholar.org The p-hydroxyphenacyl (pHP) phototrigger, for example, is well-suited for time-resolved biochemical studies because it can release substrates in high yield within nanoseconds. nih.gov The release of caged compounds like neurotransmitters, second messengers, or nucleotides allows researchers to investigate the immediate effects of these molecules on cellular pathways. semanticscholar.org

While the development of 2-Oxo-2-phenylethyl dimethylcarbamodithioate itself as a specific molecular probe is not extensively detailed in the literature, its core phenacyl structure provides a strong foundation for such applications. The principles established with other phenacyl derivatives suggest its potential use in creating photosensitive probes for releasing sulfur-containing signaling molecules or other relevant substrates in biochemical research.

Future Research Directions and Unaddressed Challenges

Development of Enantioselective Synthetic Approaches for Chiral Analogues

The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For analogues of 2-Oxo-2-phenylethyl dimethylcarbamodithioate, the introduction of chirality could lead to derivatives with unique biological activities or advanced material properties. Future research should focus on establishing synthetic methodologies that provide precise control over stereochemistry.

One promising avenue is the use of chiral auxiliaries or catalysts in the synthesis of dithiocarbamate (B8719985) derivatives. While there is existing research on the synthesis of chiral thioureas from dithiocarbamates, direct enantioselective methods for the synthesis of chiral carbamodithioates are less common. nih.gov The development of asymmetric catalytic systems, potentially employing transition metals with chiral ligands, could enable the stereoselective formation of chiral analogues of 2-Oxo-2-phenylethyl dimethylcarbamodithioate.

Another approach could involve the use of chiral starting materials. For instance, employing an enantiomerically pure phenylethylamine derivative in the initial steps of the synthesis could introduce a stable chiral center into the molecule. The diastereoselectivity of subsequent reactions would then be a critical area of investigation. The synthesis of spiroxindole cyclopentanes with multiple chiral centers via N-heterocyclic carbene catalysis highlights the potential for complex, stereochemically rich structures derived from related starting materials. acs.org

Table 1: Potential Strategies for Enantioselective Synthesis

| Approach | Description | Potential Challenges |

| Chiral Catalysis | Utilization of chiral transition metal complexes or organocatalysts to induce enantioselectivity in the formation of the carbamodithioate moiety or subsequent modifications. | Catalyst design and optimization; control of competing reaction pathways. |

| Chiral Pool Synthesis | Incorporation of enantiomerically pure starting materials, such as chiral amines or phenacyl halides. | Availability of suitable chiral precursors; control of diastereoselectivity in subsequent steps. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | Identification of suitable enzymes; optimization of reaction conditions for high enantiomeric excess. |

In-depth Mechanistic Studies of Emerging Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 2-Oxo-2-phenylethyl dimethylcarbamodithioate is crucial for optimizing existing transformations and discovering new ones. While the general mechanisms of dithiocarbamate formation and decomposition have been studied, the specific influence of the 2-oxo-2-phenylethyl group on these processes is unknown. rsc.orgacs.org

Future mechanistic studies should employ a combination of experimental and computational techniques. Kinetic studies, for instance, can provide valuable data on reaction rates and the influence of various reaction parameters. Isotopic labeling studies could be used to trace the pathways of atoms during key transformations. The acid-catalyzed decomposition of dithiocarbamates has been shown to proceed through different mechanisms depending on the substituents, highlighting the need for specific studies on this compound. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for elucidating reaction pathways at the molecular level. DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. Such studies have been successfully applied to understand the decomposition mechanisms of other dithiocarbamate complexes. ucl.ac.uk

Rational Design and Synthesis of New Derivatives with Enhanced Functional Properties

The modular nature of 2-Oxo-2-phenylethyl dimethylcarbamodithioate offers numerous opportunities for the rational design and synthesis of new derivatives with tailored properties. Modifications to the dimethylamino group, the phenyl ring, or the dithiocarbamate moiety itself could lead to compounds with enhanced biological activity, improved material characteristics, or novel catalytic capabilities.

Structure-activity relationship (SAR) studies will be essential in guiding the design of new derivatives. By systematically modifying the structure of the parent compound and evaluating the resulting changes in a desired property, researchers can identify key structural features that contribute to functionality. For example, the introduction of different substituents on the phenyl ring could modulate the electronic properties of the molecule, potentially influencing its activity as a ligand or its performance in electronic materials. The synthesis of a variety of dithiocarbamate derivatives has been a successful strategy in the development of new antimicrobial and anticancer agents. nih.govtandfonline.commdpi.com

The dithiocarbamate group is a versatile precursor for the synthesis of various sulfur-containing heterocycles. sci-hub.se Exploring the cyclization reactions of 2-Oxo-2-phenylethyl dimethylcarbamodithioate could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Advanced computational modeling techniques can significantly accelerate the discovery and optimization of new derivatives of 2-Oxo-2-phenylethyl dimethylcarbamodithioate. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, can be used to develop predictive models that correlate the structural features of molecules with their biological activity or physical properties. tandfonline.comtandfonline.com

By generating a dataset of derivatives with known activities, QSAR models can be trained to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries before committing to synthetic efforts. Such models have been successfully used to predict the inhibitory activity of dithiocarbamate derivatives against various enzymes. tandfonline.com

Furthermore, molecular docking simulations can be employed to predict the binding modes of these compounds with biological targets, providing insights into the molecular basis of their activity. This information can then be used to rationally design new derivatives with improved binding affinity and selectivity. DFT studies have been used to predict the reactivity and selectivity of gold(III)-dithiocarbamate complexes with thioredoxin reductase, a key target in cancer therapy. nih.gov

Integration of Compound Properties into Novel Materials Science Applications

Dithiocarbamate complexes have found widespread use in materials science, particularly as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. mdpi.comacs.org The presence of both sulfur and nitrogen atoms in the dithiocarbamate ligand makes it an excellent chelating agent for a variety of metal ions. The thermal decomposition of these metal-dithiocarbamate complexes can yield well-defined metal sulfide nanomaterials with controlled size, shape, and composition.

Future research should explore the potential of 2-Oxo-2-phenylethyl dimethylcarbamodithioate as a ligand for the synthesis of novel metal complexes. The coordination chemistry of this particular ligand is completely unexplored. The resulting metal complexes could then be investigated as single-source precursors for the fabrication of functional nanomaterials, such as quantum dots or catalysts. The versatility of dithiocarbamates in forming stable complexes with a wide range of transition metals suggests that a rich coordination chemistry awaits discovery for this compound. mdpi.com

Beyond nanoparticle synthesis, the functional groups present in 2-Oxo-2-phenylethyl dimethylcarbamodithioate could be exploited for the development of functional polymers and surfaces. For instance, the dithiocarbamate moiety can participate in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique used to synthesize well-defined polymers. The integration of this compound into polymer chains could impart unique optical, electronic, or self-healing properties to the resulting materials.

Q & A

Q. What are the established synthetic pathways for 2-oxo-2-phenylethyl dimethylcarbamodithioate, and how do reaction conditions influence yield?

The synthesis of structurally related carbamodithioates (e.g., diethylcarbamodithioates) often involves nucleophilic substitution or condensation reactions. For example, Me₃Al-mediated domino nucleophilic addition followed by cyclization has been used to synthesize isoquinoline derivatives from 2-(2-oxo-2-phenylethyl)benzonitriles . Key parameters include:

- Catalyst choice : Me₃Al facilitates efficient nucleophilic attack and cyclization.

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and stability.

- Solvent : Anhydrous THF or dichloromethane ensures compatibility with moisture-sensitive reagents. Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of amine nucleophiles .

Q. How is X-ray crystallography employed to resolve the molecular structure of 2-oxo-2-phenylethyl dimethylcarbamodithioate?

Single-crystal X-ray diffraction is the gold standard. For analogous compounds (e.g., (7-chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate), the process involves:

- Crystal growth : Slow evaporation of a saturated acetonitrile solution.

- Data collection : Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018/3 for structure solution, achieving R-factors < 0.04 . Example crystallographic parameters (monoclinic P21/c):

| Parameter | Value |

|---|---|

| a (Å) | 7.7005 |

| b (Å) | 23.3452 |

| c (Å) | 9.7016 |

| β (°) | 110.35 |

| V (ų) | 1635.2 |

Q. What analytical techniques are critical for purity assessment and structural validation?

- HPLC/GC : Purity >97% confirmed via GC with flame ionization detection for phosphonate analogs .

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent integration and coupling patterns.

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ for C₁₅H₁₆ClNO₂S₂: m/z 341.86) .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of 2-oxo-2-phenylethyl dimethylcarbamodithioate in cross-coupling reactions?

The carbamodithioate group acts as a leaving site in nucleophilic substitutions. Computational studies (DFT) can predict reactivity:

- Electrophilicity : The electron-withdrawing 2-oxo group enhances the electrophilic character of the adjacent carbon.

- Steric hindrance : Dimethyl groups on the carbamate moiety may slow bimolecular reactions, favoring intramolecular cyclization (e.g., forming thiolactams) . Experimental validation involves kinetic profiling under varying temperatures and nucleophile concentrations.

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?

Stability studies on tert-butyl (2-oxo-2-phenylethyl)carbamate analogs reveal:

- pH dependence : Degradation accelerates in acidic conditions (pH < 3) via hydrolysis of the carbamate group.

- Thermal stability : Decomposition above 150°C, observed via TGA-DSC, correlates with loss of volatile dimethylamine . Methodological recommendations:

- Use buffered solutions (pH 5–7) for long-term storage.

- Conduct accelerated stability testing at 40°C/75% RH for 6 months to simulate shelf life.

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like acetylcholinesterase:

- Docking : The dithiocarbamate group shows strong affinity for metal ions in enzyme active sites.

- Pharmacokinetics : Predictions via SwissADME indicate moderate blood-brain barrier penetration (logP ≈ 2.5) . Experimental validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity screening in cell lines.

Data Contradictions and Resolution

- Spectral vs. Crystallographic Data : Discrepancies in bond angles (e.g., N–C–S vs. S–C–S) between NMR and X-ray data may arise from dynamic effects in solution. Multi-technique validation (IR, Raman) resolves such issues .

- Synthetic Yield Variability : Batch-dependent yields (50–85%) in phosphonate analogs are attributed to trace moisture; rigorous drying of reagents and solvents is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.